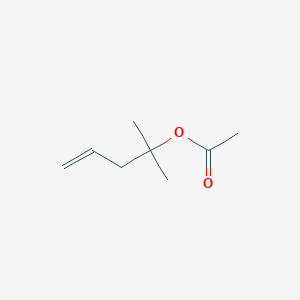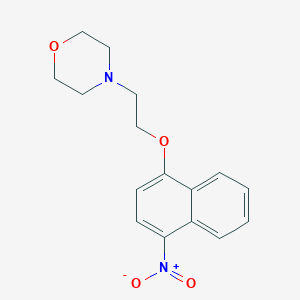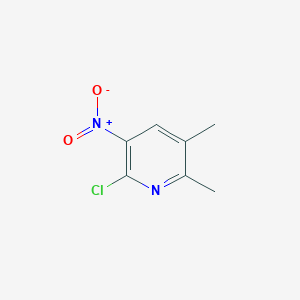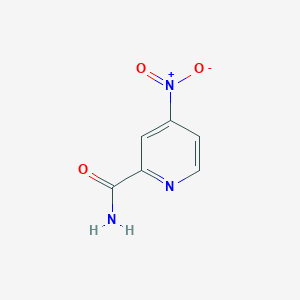
O-(2-メチルベンジル)ヒドロキシルアミン
概要
説明
O-(2-Methylbenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2-methylbenzyl moiety
科学的研究の応用
O-(2-Methylbenzyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
O-(2-Methylbenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2-Methylbenzyl)hydroxylamine are molecules that can form these types of bonds.
Mode of Action
O-(2-Methylbenzyl)hydroxylamine, like other O-substituted hydroxylamine reagents, acts as an electrophilic aminating agent . This means it donates an amino group to a target molecule, forming a new bond. The exact nature of this interaction depends on the specific target molecule and the reaction conditions.
Biochemical Pathways
O-(2-Methylbenzyl)hydroxylamine is involved in transition metal-catalyzed C–N bond construction . This process is an attractive approach for the synthesis of various organic molecules and pharmaceuticals . The formation of C–N bond via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis has been also standing as a significant and effective strategy for the synthesis of various amines .
Pharmacokinetics
As a small molecule with a molecular weight of 13718 g/mol, it is likely to have good bioavailability.
Result of Action
The primary result of O-(2-Methylbenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds . This can lead to the creation of a wide variety of new organic compounds, including pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylbenzyl)hydroxylamine typically involves the reaction of 2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is extracted using an organic solvent like ether. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods: Industrial production of O-(2-Methylbenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: O-(2-Methylbenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitroso or nitro compounds.
Reduction: Primary or secondary amines.
Substitution: N-substituted hydroxylamines.
類似化合物との比較
- O-Benzylhydroxylamine
- O-(2-Chlorobenzyl)hydroxylamine
- O-(2-Nitrobenzyl)hydroxylamine
Comparison: O-(2-Methylbenzyl)hydroxylamine is unique due to the presence of the methyl group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. Compared to O-Benzylhydroxylamine, the methyl group provides steric hindrance, potentially affecting the compound’s binding affinity and reaction rates. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making O-(2-Methylbenzyl)hydroxylamine a distinct and valuable compound for research and industrial applications.
特性
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNWHNCNFXEFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551848 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75959-26-1 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)












